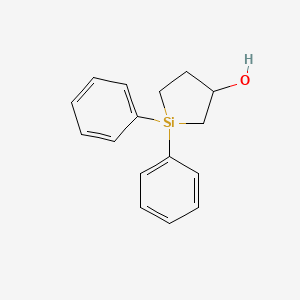

1,1-Diphenylsilolan-3-ol

Description

1,1-Diphenylsilolan-3-ol is a silanol derivative featuring a five-membered silole (silacyclopentane) ring with two phenyl groups attached to the silicon atom and a hydroxyl group at the third position. Silanols like this are typically intermediates in synthesizing silicone polymers or surface-modifying agents due to their Si–OH functionality .

Properties

CAS No. |

51067-83-5 |

|---|---|

Molecular Formula |

C16H18OSi |

Molecular Weight |

254.40 g/mol |

IUPAC Name |

1,1-diphenylsilolan-3-ol |

InChI |

InChI=1S/C16H18OSi/c17-14-11-12-18(13-14,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,11-13H2 |

InChI Key |

XLHJZERQKDAVLG-UHFFFAOYSA-N |

Canonical SMILES |

C1C[Si](CC1O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diphenylsilolan-3-ol can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with an appropriate hydroxylating agent under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the silanol group.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1,1-Diphenylsilolan-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form silanones or siloxanes.

Reduction: The compound can be reduced to form silanes.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.

Major Products:

Oxidation: Silanones and siloxanes.

Reduction: Silanes.

Substitution: Halosilanes and alkoxysilanes.

Scientific Research Applications

Chemistry: 1,1-Diphenylsilolan-3-ol is used as a precursor in the synthesis of various organosilicon compounds

Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. These compounds may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.

Industry: In the industrial sector, this compound is used as an intermediate in the production of silicone-based materials. These materials are widely used in coatings, adhesives, and sealants due to their durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 1,1-Diphenylsilolan-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the silicon atom can participate in coordination chemistry, forming complexes with metal ions and other ligands. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1,1-Diphenylsilolan-3-ol with structurally related compounds from the evidence:

Physicochemical Properties

| Property | This compound (Inferred) | 1,1,3,3-Tetraphenyldisiloxane-1,3-diol | 1-Benzhydrylazetidin-3-ol |

|---|---|---|---|

| Molecular Weight (g/mol) | ~260 | 438 | 239 |

| Melting Point (°C) | ~80–100 | 180–200 (decomposes) | ~120–140 |

| Solubility | Low in water; soluble in THF, DCM | Insoluble in water; soluble in ether | Moderate in polar solvents |

| Stability | Air-sensitive (Si–OH hydrolysis) | Stable under anhydrous conditions | Stable at room temperature |

Key Research Findings

- Silanols: Disiloxanediols like 1,1,3,3-Tetraphenyldisiloxane-1,3-diol are precursors for silicone resins, with studies highlighting their role in moisture-curing coatings .

- Azetidinols: 1-Benzhydrylazetidin-3-ol is patented in antiviral and antibacterial agents, leveraging its strained ring for target binding .

- Quinuclidinols: Used as chiral auxiliaries in asymmetric synthesis, with (3R)-Quinuclidinol showing >99% enantiomeric excess in certain reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.